3-[(5-nitropyridin-2-yl)amino]propanoic Acid
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Overview
Description
3-[(5-nitropyridin-2-yl)amino]propanoic acid is a chemical compound with the molecular formula C8H9N3O4 and a molecular weight of 211.18 g/mol . It is also known by its IUPAC name, N-(5-nitro-2-pyridinyl)-beta-alanine. This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a propanoic acid moiety through an amino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-nitropyridin-2-yl)amino]propanoic acid typically involves the nitration of pyridine derivatives followed by subsequent reactions to introduce the amino and propanoic acid groups. One common method involves the reaction of pyridine with N2O5 in an organic solvent to form the N-nitropyridinium ion, which is then reacted with SO2/HSO3- in water to yield 3-nitropyridine . This intermediate can be further modified through various substitution reactions to introduce the amino and propanoic acid groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(5-nitropyridin-2-yl)amino]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like ammonia (NH3) or amines can be used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product formed is 3-[(5-aminopyridin-2-yl)amino]propanoic acid.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
3-[(5-nitropyridin-2-yl)amino]propanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5-nitropyridin-2-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The compound’s structure allows it to participate in hydrogen bonding and other interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-[(3-nitropyridin-2-yl)amino]propanoic acid: Similar structure but with the nitro group in a different position.
5-nitropyridine-2-sulfonic acid: Contains a sulfonic acid group instead of a propanoic acid group.
3-nitropyridine: Lacks the amino and propanoic acid groups.
Uniqueness
3-[(5-nitropyridin-2-yl)amino]propanoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a propanoic acid moiety allows for diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-[(5-nitropyridin-2-yl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c12-8(13)3-4-9-7-2-1-6(5-10-7)11(14)15/h1-2,5H,3-4H2,(H,9,10)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQMFRLYNNBJHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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